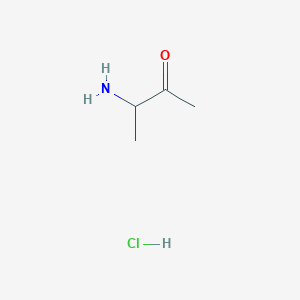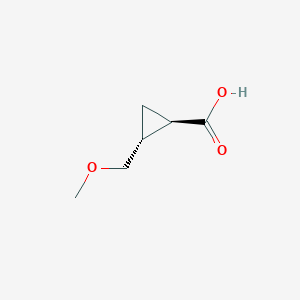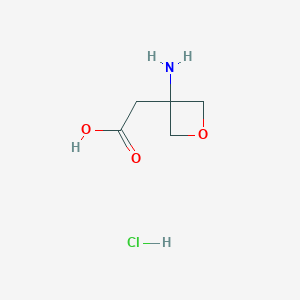
3-Aminobutan-2-one hydrochloride
Vue d'ensemble
Description
3-Aminobutan-2-one hydrochloride, also known as 4-Aminobutan-2-one hydrochloride, is a chemical compound with the molecular formula C4H10ClNO . It has a molecular weight of 123.58 g/mol.
Synthesis Analysis
The synthesis of ®-3-aminobutanol, a key intermediate for the synthesis of Dolutegravir Sodium, involves a three/four-step synthetic protocol using 4-Hydroxy 2-butanone as the starting material. The initial formation of oxime with hydroxyl amine is followed by the replacement of developed lithium aluminum hydride (LAH) for the reduction of oxime using Raney ‘Ni’, which provided the enantiomeric mixture of 3-aminobutanol in about 85-90% yield .
Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .
Chemical Reactions Analysis
Amines, such as this compound, can react rapidly with acid chlorides or acid anhydrides to form amides . This reaction typically takes place rapidly at room temperature and provides high reaction yields .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 0.9±0.1 g/cm3, a boiling point of 126.7±23.0 °C at 760 mmHg, and a flash point of 30.4±22.6 °C .
Applications De Recherche Scientifique
Synthesis of β-Aminoketones
3-Aminobutan-2-one hydrochloride has been utilized in the synthesis of various β-aminoketones. For instance, it is involved in synthesizing 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides through the Mannich reaction. This process is significant in the creation of compounds used in the field of organic chemistry and material science (Makarova, Moiseev, & Zemtsova, 2002).
Intermediate for Neurological Disorder Therapeutics
This compound plays a role as an intermediate in the synthesis of compounds for neurological disorder treatments, including Parkinson’s and Alzheimer’s diseases. It has been used as an industrial precursor to pyrroline and pyrrolidine (Capon, Avery, Purdey, & Abell, 2020).
Stereochemistry Study in Pharmaceuticals
In pharmaceutical research, this compound is used to study the stereochemistry of various drugs. For example, it was employed in the unambiguous synthesis and chiral chromatography of Ethambutol, a medication used to treat tuberculosis (Blessington & Beiraghi, 1990).
Enantiomers Synthesis
This chemical is also pivotal in the efficient synthesis of enantiomers. An example includes the synthesis of (2R,3S) and (2S,3R)-4-aminobutane-1,2,3-triol, which are important in medicinal chemistry for creating stereoselective compounds (Dunlap, Drake, Ward, Salyard, & Martin, 2008).
Product of Hydrolysis Studies
In chemical decomposition studies, this compound is identified as a major product of clavulanic acid hydrolysis, further leading to the formation of other compounds like pyrazines. This discovery aids in understanding the breakdown and transformation of pharmaceutical substances (Finn, Harris, Hunt, & Zomaya, 1984).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-aminobutan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-3(5)4(2)6;/h3H,5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUJCERLTHVZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21419-24-9 | |
| Record name | 3-aminobutan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Allyl-[4-(4-chloro-phenyl)-thiazol-2-yl]-amine](/img/structure/B3421299.png)



![[(1R,2S)-2-aminocyclohexyl]methanol](/img/structure/B3421324.png)







